Chemical and physical properties of 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
Chemical and physical properties of 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one
An In-Depth Technical Guide to 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one for Advanced Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique combination of a pyrrolidinone scaffold, a difluoro substitution, and a hydroxyl group. These features can impart desirable pharmacokinetic and pharmacodynamic properties to new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic value of this compound in modern drug discovery.
Introduction: The Strategic Importance of Fluorinated Pyrrolidinones
The landscape of drug discovery is in a constant state of evolution, driven by the pursuit of more effective and targeted therapies.[1] Central to this innovation is the strategic use of advanced chemical intermediates. Pyrrolidinone derivatives have emerged as exceptionally valuable building blocks, offering unique structural features essential for the creation of complex pharmaceutical molecules.[1][2] The five-membered pyrrolidinone ring is a prevalent scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space efficiently due to its three-dimensional structure.[3][4]
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] Consequently, fluorinated heterocyclic compounds are of high interest to medicinal chemists and drug developers.[5] 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one incorporates these key features, making it a promising scaffold for the development of novel therapeutics.
Physicochemical Properties
| Property | 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one (Calculated/Predicted) | Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate[6] | 1-Benzyl-3,3-difluoropiperidin-4-one[7] |
| CAS Number | Not available | 1638761-26-8 | 1039741-54-2 |
| Molecular Formula | C12H13F2NO2 | C12H13F2NO3 | C12H13F2NO |
| Molecular Weight | 241.23 g/mol | 257.24 g/mol | 225.23 g/mol |
| Appearance | Predicted: Colorless liquid or solid[8] | Colorless liquid[8] | Not specified |
| Purity | ≥95% (typical for research chemicals)[9] | 99%[6] | Not specified |
| Storage | Store at room temperature[8] | Store at room temperature[8] | Not specified |
| SMILES | O=C1N(CC2=CC=CC=C2)CC(O)C1(F)F | C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O[6] | C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 |
| InChIKey | Not available | YYXSQDYMDGAHLV-UHFFFAOYSA-N[6] | CKCXYQKESZZOMW-UHFFFAOYSA-N[7] |
Synthesis and Reactivity
A definitive, published synthetic route for 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is not currently available. However, based on established organic chemistry principles and published syntheses of related compounds, a plausible synthetic pathway can be proposed. A potential retrosynthetic analysis is outlined below.
Caption: Key structural features and their potential impact on drug properties.
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The Pyrrolidinone Scaffold: This motif is known to improve a drug's potency, selectivity, and pharmacokinetic profile. [2]It can also enhance aqueous solubility. [2]The pyrrolidinone ring is a common feature in a wide range of biologically active compounds, including analgesics, anti-inflammatories, and treatments for neurological disorders. [1]* The Gem-Difluoro Group: The inclusion of fluorine atoms often increases a compound's metabolic stability and enhances its bioavailability and affinity for target proteins. [5]This makes fluorinated compounds highly sought after in drug development.
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The Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity. It can also serve as a handle for further chemical modification and prodrug strategies.
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The N-Benzyl Group: The benzyl group can be important for binding to the target protein and can also influence the overall lipophilicity of the molecule.
Safety and Handling
Specific safety data for 1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one is not available. However, based on the safety data sheets (SDS) of structurally similar compounds, the following general precautions should be observed. [10][11][12]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Use safety glasses with side-shields or a face shield. [10]* Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. [10]Wear long-sleeved clothing.
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Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, a respirator may be required.
Handling and Storage:
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. [10]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [11]Some related compounds are air-sensitive and should be stored under an inert atmosphere. [11]
First-Aid Measures:
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If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [10]* In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [10]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [10]* If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [10]
Conclusion
1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one represents a promising and versatile scaffold for the development of novel therapeutics. Its unique combination of a pyrrolidinone core, gem-difluoro substitution, and a hydroxyl group offers a compelling set of features for medicinal chemists to explore. While further research is needed to fully elucidate its properties and reactivity, the information presented in this guide, based on closely related analogs and established chemical principles, provides a solid foundation for its application in advanced drug discovery programs.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate [P51336] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. 1-Benzyl-3,3-difluoropiperidin-4-one | C12H13F2NO | CID 49761227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciencebiochem.com [sciencebiochem.com]
- 9. 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | 96449-69-3 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. 174073-95-1|Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 14. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 15. prepchem.com [prepchem.com]
- 16. nextsds.com [nextsds.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. biocompare.com [biocompare.com]
- 19. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. orgsyn.org [orgsyn.org]
- 22. scholarly.org [scholarly.org]
